(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL
Description
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL is a chiral β-amino alcohol derivative characterized by a 4-isopropylphenyl group attached to a propan-2-ol backbone. The (1R,2S) stereochemistry confers distinct physicochemical and pharmacological properties.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m0/s1 |
InChI Key |
BPLOSCYHANWPKX-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Oximation of 1-(4-Isopropylphenyl)-1-Hydroxy-2-Propanone
The foundational step involves converting 1-(4-isopropylphenyl)-1-hydroxy-2-propanone into its oxime derivative. This is achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or sodium acetate. The reaction proceeds in a biphasic system (e.g., toluene-water) at 0–30°C, ensuring complete neutralization of hydrochloric acid by the base. The oxime forms preferentially due to the equilibrium-driven excretion of water, with a molar ratio of hydroxylamine to ketone maintained at 1.0–1.5.
Key Parameters :
Nickel-Aluminum Catalyzed Reduction
The oxime undergoes reduction using a nickel-aluminum (Ni-Al) catalyst mixture (Al:Ni ratio = 1.5–5.0). This exothermic reaction initiates at -20°C to +10°C, with the temperature allowed to rise freely to 60–100°C to complete the reduction. The Ni-Al system selectively produces the erythro isomer due to steric and electronic effects during hydrogen transfer.
Mechanistic Insight :
Diastereomeric Purification via Acid-Base Recrystallization
The crude product contains erythro and threo diastereomers, which are separated using organic acids (e.g., (+)-camphorsulfonic acid or (-)-di-p-toluoyl-D-tartaric acid). The desired (1R,2S)-isomer forms a less-soluble salt in ethanol-water mixtures (1:1 v/v), enabling selective crystallization. Subsequent basification with sodium carbonate liberates the free base, which is extracted into toluene or dichloroethane.
Optimization Metrics :
- Acid Selection : Chiral acids enhance enantiomeric excess (ee > 98%).
- Solvent Ratio : Ethanol-water (3:2) maximizes solubility differences.
Asymmetric Hydrogenation of α-Amino Ketone Precursors
Synthesis of α-Amino Ketone Intermediate
An alternative route involves synthesizing 1-(4-isopropylphenyl)-2-aminopropan-1-one via reductive amination of 1-(4-isopropylphenyl)-1-hydroxy-2-propanone. Ammonia or primary amines serve as nitrogen sources in the presence of hydrogen gas and palladium-on-carbon (Pd/C).
Reaction Conditions :
Enantioselective Hydrogenation
The α-amino ketone is subjected to asymmetric hydrogenation using chiral catalysts such as (R)-BINAP-Ru complexes. These catalysts induce >90% ee by coordinating to the ketone’s carbonyl oxygen and directing hydrogen addition to the re face.
Catalyst Efficiency :
- Turnover Number (TON) : 500–1,000 cycles achievable with ruthenium complexes.
- Solvent : Methanol or ethanol enhances catalyst solubility and substrate diffusion.
Resolution of Racemic Mixtures
Kinetic Resolution via Enzymatic Catalysis
Lipases (e.g., Candida antarctica lipase B) selectively acetylate the undesired (1S,2R)-enantiomer in a racemic mixture, leaving the target (1R,2S)-isomer unreacted. The acetylated product is separated via column chromatography, yielding >95% ee after hydrolysis.
Operational Advantages :
Diastereomeric Salt Formation
Racemic (1R,2S/1S,2R)-1-amino-1-[4-(propan-2-yl)phenyl]propan-2-ol is treated with (-)-dibenzoyl-L-tartaric acid in acetone, forming diastereomeric salts. The (1R,2S)-isomer salt precipitates first due to lower solubility, achieving 99% ee after two recrystallizations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Ni-Al Catalyzed Reduction | 65–75 | 92–98 | Scalable, minimal chiral reagents | High catalyst load, exothermic risks |
| Asymmetric Hydrogenation | 70–85 | 90–95 | High enantioselectivity, one-pot synthesis | Expensive catalysts, stringent conditions |
| Enzymatic Resolution | 50–60 | 95–99 | Eco-friendly, mild conditions | Low throughput, enzyme cost |
Quality Control and Analytical Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C-18 column) with a mobile phase of tetramethylammonium hydroxide, methanol, and tetrahydrofuran (95:4:1 v/v) resolves erythro and threo isomers. Detection at 210 nm ensures sensitivity to amino alcohol chromophores.
System Suitability Criteria :
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.10 (dd, J = 8.2 Hz, 1H, CHOH), 3.25 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.85 (dd, J = 12.4 Hz, 1H, NH₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- Optical Rotation : [α]²⁵D = +32.5° (c = 1.0, ethanol).
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Stereoisomeric Variants
- (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (CAS 862594-16-9): Structural Differences: The phenyl group is substituted with a fluoro and methyl group instead of isopropyl. The stereochemistry (1R,2R) differs from the (1R,2S) configuration of the target compound. Functional Impact: The fluorinated analog may exhibit enhanced metabolic stability due to the electron-withdrawing fluorine atom, while the (1R,2R) configuration could alter receptor binding selectivity. This compound is listed as a pharmaceutical intermediate but lacks explicit activity data in the evidence .
Substituted Phenylpropanol Derivatives
- rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol: Structural Differences: Replaces the propan-2-ol chain with a cyclohexanol ring. Reported purity is 95%, but biological activity remains unspecified .
- (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS 7695-63-8): Structural Differences: Contains a phenoxy group instead of a 4-isopropylphenyl moiety. The racemic mixture lacks stereochemical specificity.
Pharmacologically Active Analogs
- Suvecaltamide (WHO INN List 122): Structure: 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide. Functional Impact: The acetamide and pyridine groups confer voltage-gated calcium channel (Cav) stabilizing activity, making it an antiepileptic. The absence of the amino-propanol motif in suvecaltamide highlights how structural divergence leads to distinct mechanisms of action .
- Sirpefenicol (WHO INN List 126): Structure: Difluoroacetamide derivative with a 4-{6-[(RS)-methanesulfonimidoyl]pyridin-3-yl}phenyl group. Functional Impact: The antibacterial activity (veterinary use) arises from the sulfonimidoyl and difluoroacetamide groups, demonstrating how halogenation and heterocyclic substitution drive therapeutic utility compared to the amino-propanol core .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Stereochemistry: The (1R,2S) configuration in the target compound may enhance binding to chiral receptors compared to racemic analogs like (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol .
- Substituent Effects: The 4-isopropyl group in the target compound and suvecaltamide suggests that bulky aromatic substituents favor interactions with hydrophobic binding pockets, though the amino-propanol vs. acetamide backbone directs activity toward different targets (e.g., adrenergic vs. calcium channels) .
- Therapeutic Potential: While the target compound lacks explicit activity data, structural parallels to β-blockers (e.g., propanolamine derivatives) and ion channel modulators (e.g., suvecaltamide) suggest avenues for further pharmacological exploration .
Biological Activity
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL, also known by its CAS number 88655-03-2, is a chiral amino alcohol that has attracted attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural characteristics that may influence its pharmacological properties, making it a candidate for various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 201.29 g/mol. The compound's structure includes a chiral center, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 201.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of the isopropyl group and the amino functional group may enhance its binding affinity and specificity towards these targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity:
Studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, in vitro assays revealed significant inhibition of cell proliferation in breast cancer cells, with IC50 values indicating effective concentration ranges.
Neuroprotective Effects:
Preliminary investigations suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cultures.
Anti-inflammatory Properties:
The compound has shown promise in reducing inflammatory cytokine levels in cell-based assays, indicating potential applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Against Cancer Cells:
- Neuroprotective Activity:
- Anti-inflammatory Effects:
Q & A
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Methodological Answer : Address discrepancies by: (i) Validating purity via LC-MS to rule out impurities (e.g., diastereomers). (ii) Assessing metabolic stability (e.g., liver microsome assays). discusses formulation strategies to improve bioavailability, which may explain in vitro/in vivo mismatches .
Troubleshooting Experimental Design
Q. What strategies mitigate low yields in the final step of synthesis (e.g., reductive amination)?
- Methodological Answer : Optimize reaction conditions:
- Use NaBH₃CN instead of NaBH₄ for selective reduction of imines.
- Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates. references acid-base catalysis to enhance reaction rates in similar amino-alcohol syntheses .
Data Contradiction Analysis
Q. Why does this compound exhibit variable inhibitory activity across enzyme isoforms (e.g., CYP3A4 vs. CYP2D6)?
- Methodological Answer : Conduct homology modeling and molecular dynamics simulations to compare active-site geometries. suggests trifluoromethoxy derivatives show isoform-specific selectivity due to differences in pocket size and hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
